2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

Beschreibung

BenchChem offers high-quality 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-4-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(2)16-9-6-8(11(12)13)4-5-10(9)17(3,14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQNKZKYSWUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

CAS Number: 1820617-99-9

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws analogies from structurally related compounds to offer scientifically grounded insights. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, potential research applications, and essential safety and handling information. Our aim is to equip researchers and drug development professionals with a foundational understanding of this compound's chemical nature and to facilitate its potential synthesis and investigation.

Introduction and Molecular Overview

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is a polyfunctionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a nitro group (-NO₂), a methanesulfonyl group (-SO₂CH₃), and an isopropoxy group (-OCH(CH₃)₂). The interplay of the electronic properties of these substituents dictates the molecule's reactivity and potential utility.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. It is a common moiety in pharmacologically active molecules.

-

Methanesulfonyl Group (-SO₂CH₃): Another powerful electron-withdrawing group that further deactivates the aromatic ring. The sulfonamide core is a well-established pharmacophore.

-

Isopropoxy Group (-OCH(CH₃)₂): An electron-donating group that can influence the regioselectivity of synthetic reactions and modulate the lipophilicity of the molecule.

The strategic placement of these groups suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.

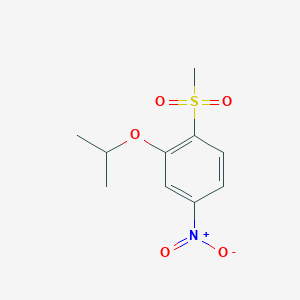

Caption: Chemical structure of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene.

Potential Synthetic Pathways

Caption: Proposed synthetic pathway via Nucleophilic Aromatic Substitution.

Rationale for the Proposed Synthesis:

The presence of two strong electron-withdrawing groups (nitro and methanesulfonyl) ortho and para to a halogen (in this case, a fluorine atom in the proposed starting material) makes the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1]

Step-by-Step Protocol (Proposed):

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium isopropoxide in situ.

-

Nucleophilic Substitution: To the solution of sodium isopropoxide, add 2-fluoro-1-methanesulfonyl-4-nitrobenzene.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₃NO₅S | |

| Molecular Weight | 259.28 g/mol | |

| Appearance | Pale yellow solid | Based on similar nitroaromatic compounds.[2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water. | |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the functional groups. |

Spectroscopic Characterization (Predicted):

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the target molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | d | 1H | Ar-H | Ortho to both -NO₂ and -SO₂CH₃ groups; highly deshielded. |

| ~8.1 | dd | 1H | Ar-H | Ortho to -NO₂ and meta to -SO₂CH₃; strongly deshielded. |

| ~7.2 | d | 1H | Ar-H | Ortho to -OCH(CH₃)₂ and meta to -NO₂; shielded by the alkoxy group. |

| ~4.8 | sept | 1H | -OCH(CH₃)₂ | Methine proton of the isopropoxy group. |

| ~3.2 | s | 3H | -SO₂CH₃ | Methyl protons of the methanesulfonyl group. |

| ~1.4 | d | 6H | -OCH(CH₃)₂ | Methyl protons of the isopropoxy group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C attached to -O |

| ~148 | Ar-C attached to -NO₂ |

| ~140 | Ar-C attached to -SO₂CH₃ |

| ~128 | Ar-CH |

| ~122 | Ar-CH |

| ~115 | Ar-CH |

| ~72 | -OCH(CH₃)₂ |

| ~45 | -SO₂CH₃ |

| ~22 | -OCH(CH₃)₂ |

Predicted Infrared (IR) Spectroscopy Data:

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~2980-2850 cm⁻¹: C-H stretching (aliphatic)

-

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group

-

~1320 and ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group

-

~1250 cm⁻¹: C-O stretching (aryl ether)

Potential Applications in Research and Drug Development

Substituted nitroaromatic compounds are valuable precursors in organic synthesis and are found in numerous biologically active molecules.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide or sulfonamide formation. The methanesulfonyl group is a common feature in many drugs, often acting as a hydrogen bond acceptor and improving metabolic stability. The isopropoxy group can enhance lipophilicity and oral absorption of a potential drug candidate.[3] This scaffold could be explored for developing inhibitors of various enzymes or as ligands for receptors where the specific electronic and steric arrangement of the substituents is beneficial. For instance, related nitrobenzenesulfonamides have been investigated as potential cytotoxic agents.[4]

-

Materials Science: The polarized nature of the nitroaromatic system could be of interest in the development of nonlinear optical materials or other functional organic materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is not available, the following precautions are recommended based on the data for related nitroaromatic and sulfonyl-containing compounds.[5][6]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Toxicology: Nitroaromatic compounds are often toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[8] They should be handled with care, and exposure should be minimized.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene represents a chemical scaffold with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting key physicochemical and spectroscopic properties, and discussing potential areas of application. The insights provided herein are intended to facilitate further research and exploration of this and related molecules. As with any novel compound, all synthetic and handling procedures should be conducted with appropriate safety precautions.

References

-

Angene Chemical. "Safety Data Sheet." Available at: [Link] (General site for chemical safety information).

-

Chemguide. "Electrophilic substitution in methylbenzene and nitrobenzene." Available at: [Link]

-

PrepChem.com. "Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene." Available at: [Link]

-

PubChem. "2-Isopropyl-1-methoxy-4-nitrobenzene." National Center for Biotechnology Information. Available at: [Link]

-

Quora. "What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene?" Available at: [Link]

-

Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Available at: [Link]

-

National Center for Biotechnology Information. "1-Methylsulfonyl-4-nitrobenzene." Available at: [Link]

-

National Center for Biotechnology Information. "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Available at: [Link]

-

PubMed. "Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents." Available at: [Link]

-

Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Available at: [Link]

- Google Patents. "Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

MDPI. "Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics." Available at: [Link]

-

National Center for Biotechnology Information. "Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin." Available at: [Link]

-

AA Blocks. "1-Fluoro-2-isopropoxy-4-nitrobenzene." Available at: [Link]

-

Yuze Chemical Technology. "China Tetrahydrofuran CAS 109-99-9 Manufacturers Suppliers Factory - Wholesale Service." Available at: [Link]

-

OAE Publishing Inc. "Exploration of Drug Science." Available at: [Link]

-

Defense Technical Information Center. "Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting." Available at: [Link]

- Google Patents. "Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.

Sources

- 1. Buy 4-Fluoro-2-isopropoxy-1-nitrobenzene | 28987-46-4 [smolecule.com]

- 2. CAS 38512-82-2: 2-Methoxy-4-methyl-1-nitrobenzene [cymitquimica.com]

- 3. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene chemical structure

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of the novel compound, 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene. As a molecule incorporating a nitroaromatic moiety, an aryl sulfone, and an ether linkage, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document outlines a detailed, multi-step synthetic protocol, starting from commercially available precursors. Furthermore, it presents predicted spectroscopic data to aid in the characterization of the target molecule. The guide concludes with a discussion of the potential biological activities and applications of 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene, drawing parallels with structurally related compounds.

Introduction

Substituted nitrobenzenes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of a wide range of industrially important compounds, including pharmaceuticals, dyes, and agrochemicals.[1] The strong electron-withdrawing nature of the nitro group and its capacity to be reduced to an amino group make it a versatile functional handle.[1][2] Similarly, the aryl sulfone motif is a prominent feature in numerous biologically active molecules and approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3][4][5]

The subject of this guide, 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene, combines these key functional groups on a benzene scaffold. The strategic placement of the isopropoxy, methylsulfonyl, and nitro groups is anticipated to confer unique electronic and steric properties, potentially leading to novel applications. This document serves as a theoretical and practical guide for the synthesis and characterization of this target molecule, providing a foundation for its future investigation and application.

Proposed Synthetic Pathway

The synthesis of 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene requires a carefully planned multi-step sequence to ensure the correct regiochemical placement of the substituents. The directing effects of the functional groups at each stage of the synthesis are of paramount importance.[6][7] The proposed pathway commences with a commercially available starting material and proceeds through a series of robust and well-established chemical transformations.

The overall synthetic workflow is depicted in the following diagram:

Caption: A high-level overview of the proposed synthetic workflow.

A more detailed chemical scheme of the proposed synthesis is as follows:

Caption: The proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a comprehensive guide for the synthesis and purification of the target molecule and its intermediates.

Step 1: Synthesis of 1-Bromo-2-isopropoxybenzene

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[8][9][10][11]

-

Materials:

-

2-Bromophenol

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add isopropyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-isopropoxybenzene as a colorless oil.

-

Step 2: Synthesis of 1-Isopropoxy-2-(methylthio)benzene

This step involves a copper-catalyzed cross-coupling reaction to introduce the methylthio group.

-

Materials:

-

1-Bromo-2-isopropoxybenzene

-

Sodium thiomethoxide (NaSMe)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.1 equivalents) and sodium thiomethoxide (1.5 equivalents).

-

Add anhydrous DMF and stir the suspension.

-

Add 1-bromo-2-isopropoxybenzene (1 equivalent) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-isopropoxy-2-(methylthio)benzene.

-

Step 3: Synthesis of 1-Isopropoxy-2-(methylsulfonyl)benzene

The sulfide is oxidized to the corresponding sulfone using a suitable oxidizing agent.[12][13][14][15]

-

Materials:

-

1-Isopropoxy-2-(methylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

-

Procedure (using m-CPBA):

-

Dissolve 1-isopropoxy-2-(methylthio)benzene (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product, 1-isopropoxy-2-(methylsulfonyl)benzene, can be purified by recrystallization or column chromatography.

-

Step 4: Synthesis of 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene

The final step is the electrophilic aromatic substitution to introduce the nitro group.[16][17][18][19][20]

-

Materials:

-

1-Isopropoxy-2-(methylsulfonyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), carefully add concentrated sulfuric acid.

-

Slowly add concentrated nitric acid dropwise while stirring, keeping the temperature below 10 °C to prepare the nitrating mixture.

-

In a separate flask, dissolve 1-isopropoxy-2-(methylsulfonyl)benzene (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid product. The crude 2-isopropoxy-1-(methylsulfonyl)-4-nitrobenzene can be purified by recrystallization from a suitable solvent such as ethanol.

-

Predicted Physicochemical and Spectroscopic Properties

The following properties for 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene are predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Molecular Weight | 259.28 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water. |

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. The isopropoxy group will show a septet for the CH proton and a doublet for the two methyl groups. The methylsulfonyl group will exhibit a singlet.[21][22][23][24][25] |

| ¹³C NMR | Aromatic carbons will be observed between δ 110-160 ppm. The carbon atoms attached to the nitro and sulfonyl groups will be significantly deshielded.[21][22] |

| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹), the sulfonyl group (asymmetric and symmetric stretching around 1320 and 1150 cm⁻¹), and C-O-C stretching for the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 259. Fragmentation patterns would likely involve the loss of the nitro group, the isopropoxy group, and the methylsulfonyl group. |

Potential Applications and Biological Activity

While the biological activity of 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene has not been experimentally determined, its structural motifs suggest several potential applications, particularly in the field of drug discovery.

-

Hypoxia-Activated Prodrugs: Nitroaromatic compounds are known to be bioreduced under hypoxic conditions, which are characteristic of solid tumors.[26][27] This makes them promising candidates for the development of hypoxia-activated prodrugs that can selectively release a cytotoxic agent in the tumor microenvironment.[26] The title compound could be investigated for its potential as a bioreductive agent.

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit a broad spectrum of antimicrobial activity.[27][28] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.[27]

-

Anticancer Agents: Aryl sulfones are present in a number of anticancer drugs.[5] The combination of the aryl sulfone and nitroaromatic moieties in a single molecule could lead to synergistic or novel anticancer activities.[29]

The workflow for investigating the potential biological activity of this compound is outlined below:

Caption: A workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the synthesis, characterization, and potential application of the novel compound 2-Isopropoxy-1-(methylsulfonyl)-4-nitrobenzene. The proposed multi-step synthetic route is based on reliable and well-documented chemical reactions, providing a clear path for its laboratory preparation. The predicted physicochemical and spectroscopic data will be invaluable for the confirmation of its structure and purity. The presence of key pharmacophores, namely the nitroaromatic and aryl sulfone moieties, suggests that this compound is a promising candidate for further investigation in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents.

References

-

PMC. (n.d.). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Retrieved from [Link]

-

Brainly. (2023, March 28). 1. Show how you can use isopropyl alcohol to make a specific ether using the Williamson Ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

- Gilbert, E. E. (1963). A New Synthesis of Methyl Aryl Sulfones. The Journal of Organic Chemistry, 28(7), 1945-1947.

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aryl(chalcogen‐heteroaryl)methyl sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative biologically active sulfones. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of Nitrosobenzene Derivatives from TMS-Substituted Benzenes. Retrieved from [Link]

-

ACS Publications. (n.d.). Aromatic substitution. XXXV. Boron trifluoride catalyzed nitration of benzene, alkylbenzenes, and halobenzenes with methyl nitra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]

-

Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

-

PubMed. (2018, August 7). Synthesis and biological properties of aryl methyl sulfones. Retrieved from [Link]

-

Vaia. (n.d.). Starting with any alcohols, outline all steps in the synthesis of n -hexyl isopropyl ether, using the Williamson method. Retrieved from [Link]

-

Royal Society of Chemistry. (2008, January 11). An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in vari. Retrieved from [Link]

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

Save My Exams. (2026, February 24). Nitration of Benzene. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ACS Publications. (2015, January 29). One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2021, April 1). Nitroaromatic Antibiotics. Retrieved from [Link]

-

Bentham Science. (2015, February 1). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). A New Synthesis of Methyl Aryl Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Some important synthetic applications of nitrobenzene derivatives. Retrieved from [Link]

-

Springer. (n.d.). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Retrieved from [Link]

-

PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

-

MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]

-

ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Nitrobenzen. Retrieved from [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

ResearchGate. (2025, November 10). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

-

NEETPrep. (n.d.). 5. Aromatic Hydrocarbon. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 13. An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in various solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 15. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 19. savemyexams.com [savemyexams.com]

- 20. Sections [neetprep.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 27. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. benthamdirect.com [benthamdirect.com]

Technical Monograph: 1-Methanesulfonyl-2-isopropoxy-4-nitrobenzene

Topic: Properties of 1-methanesulfonyl-2-isopropoxy-4-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

1-methanesulfonyl-2-isopropoxy-4-nitrobenzene is a highly functionalized aromatic building block characterized by the presence of three distinct pharmacophores on a benzene core: a methylsulfonyl group (position 1), an isopropoxy group (position 2), and a nitro group (position 4).[1]

This compound serves as a critical intermediate in the synthesis of sulfone-containing anilines , which are essential scaffolds in the development of kinase inhibitors, PDE inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). The steric bulk of the isopropoxy group, combined with the electron-withdrawing nature of the sulfone and nitro groups, imparts unique electronic and conformational properties that are exploited to modulate binding affinity in protein active sites.

Structural Specifications

| Property | Specification |

| IUPAC Name | 1-methanesulfonyl-2-propan-2-yloxy-4-nitrobenzene |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Molecular Weight | 259.28 g/mol |

| Core Scaffold | 1,2,4-Trisubstituted Benzene |

| Key Substituents | Methylsulfonyl (-SO₂Me), Isopropoxy (-OiPr), Nitro (-NO₂) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 5 (2 from Sulfone, 2 from Nitro, 1 from Ether) |

| Precursor CAS | 1032903-50-6 (1-Chloro-2-isopropoxy-4-nitrobenzene) |

Synthetic Methodology & Causality

The synthesis of 1-methanesulfonyl-2-isopropoxy-4-nitrobenzene is typically achieved via Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over direct sulfonation due to the directing effects of the alkoxy and nitro groups, which would otherwise lead to complex isomeric mixtures.

Primary Synthesis Route: Sulfinylation

The most robust protocol involves the displacement of a halide (chloride or fluoride) at the 1-position by a methanesulfinate anion.

Reaction Scheme:

-

Starting Material: 1-Chloro-2-isopropoxy-4-nitrobenzene.

-

Reagent: Sodium Methanesulfinate (NaSO₂Me).

-

Solvent: DMSO or DMF (Polar aprotic solvents are required to solvate the cation and enhance the nucleophilicity of the sulfinate anion).

-

Catalyst: Copper(I) Iodide (CuI) – Optional but recommended to accelerate the reaction if the chloride is unreactive.

Step-by-Step Protocol

-

Charge: In a dry 250 mL round-bottom flask, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Addition: Add Sodium Methanesulfinate (1.5 eq).

-

Conditioning: Heat the mixture to 90–110°C under an inert atmosphere (N₂ or Ar). Reasoning: High temperature is required to overcome the activation energy of displacing the chloride, despite the activation by the ortho-nitro group.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Cl-analog) is less polar than the product (Sulfone).

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid due to the hydrophobic isopropoxy group. Filter, wash with water, and dry.[2][3]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism . The strong electron-withdrawing nitro group at the para-position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group. The isopropoxy group at the ortho-position provides steric bulk but also donates electron density via resonance; however, the inductive withdrawal of the nitro group dominates, allowing the SNAr to proceed.

Reactivity Profile & Downstream Applications

The value of 1-methanesulfonyl-2-isopropoxy-4-nitrobenzene lies in its ability to be selectively reduced to the corresponding aniline, 4-amino-2-isopropoxyphenyl methyl sulfone .

Reduction to Aniline (Chemo-selective)

To utilize this intermediate in drug discovery (e.g., amide coupling or urea formation), the nitro group must be reduced without affecting the sulfone or the isopropoxy ether.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH.

-

Note: Highly effective, but care must be taken to avoid hydrogenolysis of the C-S bond (rare under mild conditions).

-

-

Method B (Dissolving Metal): Fe powder, NH₄Cl, EtOH/H₂O, reflux.

-

Advantage:[4] Chemoselective; avoids potential reduction of the aromatic ring or cleavage of the ether.

-

Stability Analysis

-

Thermal Stability: The sulfone group is thermally stable up to >200°C. However, nitro compounds can be energetic. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

-

Acid/Base Stability:

-

Acid:[2] The isopropoxy group is an ether and is generally stable to dilute acids but may cleave under harsh conditions (e.g., BBr₃ or conc. HI) to yield the phenol.[5]

-

Base: The sulfone alpha-protons (on the methyl group) are weakly acidic (pKa ~29). Strong bases (e.g., NaH, BuLi) can deprotonate the methyl sulfone, allowing for further alkylation, though this is rarely the intended pathway for this specific scaffold.

-

Visualization: Synthesis & Application Workflow

The following diagram illustrates the logical flow from the commercially available precursor to the final drug scaffold, highlighting the critical decision nodes.

Figure 1: Synthetic workflow transforming the chloro-precursor into the active aniline scaffold via the sulfone intermediate.

Physical Properties & Characterization Data (Predicted)

Since specific experimental data for the exact title compound is proprietary or sparse in open literature, the following properties are predicted based on Structure-Activity Relationship (SAR) data of the close analog 1-methanesulfonyl-2-ethoxy-4-nitrobenzene .

| Property | Predicted Value | Rationale |

| Physical State | Crystalline Solid | High polarity of Nitro/Sulfone groups promotes lattice formation. |

| Color | Pale Yellow to Off-White | Characteristic of nitro-aromatics.[4] |

| Melting Point | 125°C – 135°C | Sulfones typically raise MP; Isopropoxy lowers it slightly vs. Methoxy due to disruption of packing. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic aromatic core dominates despite polar groups. |

| Solubility (Organic) | High in DMSO, DMF, DCM | Polar aprotic solvents match the dipole of the sulfone. |

| ¹H NMR (DMSO-d₆) | δ 3.20 (s, 3H, SO₂Me)δ 1.35 (d, 6H, iPr-CH₃)δ 4.80 (sept, 1H, iPr-CH)δ 7.8-8.2 (m, 3H, Ar-H) | Distinct singlets for sulfone methyl and doublet for isopropyl methyls. |

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Likely Category 4 (Oral). Nitroaromatics can cause methemoglobinemia.

-

Skin Irritation: Irritant. The sulfone moiety can enhance skin permeability.

-

Energetic Potential: The combination of a Nitro group (oxidizer) and organic fuel requires careful thermal management.

Standard Operating Procedure (SOP):

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or silica gel chromatography must be performed in a fume hood.

-

Waste Disposal: Segregate as "Halogen-free Organic Waste" (unless the precursor Cl-analog is present). Do not mix with strong reducing agents in the waste stream.

References

-

Synthesis of Sulfones via SNAr: Nucleophilic Aromatic Substitution of Aryl Halides with Sodium Methanesulfinate. (General Protocol).

-

Precursor Identification: 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene (Related Intermediate). ChemicalBook.[1]

-

Mechanistic Grounding: The SNAr Mechanism: Addition-Elimination.[6] Master Organic Chemistry.

-

Safety Data: Nitrobenzene Derivatives Safety Profile. PubChem.[7][8]

Sources

- 1. 1-(2-Methylpropoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 4. CAS 97-07-4: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 1-(Methylsulfonyl)-4-nitrobenzene | C7H7NO4S | CID 258434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(Methanesulfonylmethyl)-4-nitrobenzene | C8H9NO4S | CID 287370 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropoxy-4-(methylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene, a substituted aromatic sulfone of interest in chemical synthesis and potentially in drug discovery. Due to the absence of a widely recognized compound with the exact nomenclature "2-Isopropoxy-4-nitro phenyl methyl sulfone," this document focuses on its close structural isomer, 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene, which contains all the specified functional moieties.

Chemical Identity and Synonyms

The primary identifier for this compound is its formal IUPAC name. However, in scientific literature and commercial catalogs, a variety of synonyms may be encountered. Establishing a clear understanding of these alternative names is crucial for effective literature searching and material procurement.

Table 1: Synonyms and Identifiers for 1-Isopropoxy-4-(methylsulfonyl)-2-nitrobenzene

| Identifier Type | Value |

| IUPAC Name | 1-Isopropoxy-4-(methylsulfonyl)-2-nitrobenzene |

| Synonym | 2-Isopropoxy-4-(methylsulfonyl)-1-nitrobenzene |

| Molecular Formula | C₁₀H₁₃NO₅S[1] |

| Molecular Weight | 259.28 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical characterization. The interplay of the isopropoxy, nitro, and methyl sulfone groups on the benzene ring defines the unique characteristics of this molecule.

Table 2: Physicochemical Properties of 1-Isopropoxy-4-(methylsulfonyl)-2-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | [1] |

| Molecular Weight | 259.28 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene can be approached through several logical retrosynthetic pathways. A common strategy involves the nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of aromatic chemistry.

Proposed Synthetic Pathway

A plausible and efficient synthesis route starts from a readily available precursor, such as 1-fluoro-2-nitro-4-(methylsulfonyl)benzene. The electron-withdrawing nature of the nitro and methyl sulfone groups strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.

Caption: Proposed synthesis of 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene.

Step-by-Step Experimental Protocol

Materials:

-

1-fluoro-2-nitro-4-(methylsulfonyl)benzene

-

Anhydrous isopropanol

-

A suitable base (e.g., anhydrous potassium carbonate or sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-2-nitro-4-(methylsulfonyl)benzene in the chosen anhydrous solvent.

-

Reagent Addition: Add the base to the solution. If using sodium hydride, exercise extreme caution due to its reactivity with moisture.

-

Nucleophile Introduction: Slowly add anhydrous isopropanol to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly important when using reactive bases like sodium hydride.

-

Anhydrous Conditions: Water can compete with the isopropanol as a nucleophile and can also quench strong bases.

-

Polar Aprotic Solvent: These solvents are ideal for SNAAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Potential Applications in Research and Drug Development

Substituted nitroaromatic compounds and sulfones are prevalent motifs in medicinal chemistry. While specific biological activities for 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene are not yet documented, its structural features suggest several areas of potential investigation.

-

Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced under hypoxic conditions, which are characteristic of solid tumors. This property can be exploited to design prodrugs that release a cytotoxic agent specifically in the tumor microenvironment.

-

Enzyme Inhibitors: The sulfone group is a known pharmacophore in various enzyme inhibitors. The overall electronic and steric properties of this molecule could make it a candidate for screening against various enzymatic targets.

-

Building Block for Library Synthesis: This compound can serve as a versatile intermediate for the synthesis of a library of more complex molecules for high-throughput screening in drug discovery programs.

Caption: Potential research applications of the core molecule.

Analytical Characterization

The identity and purity of synthesized 1-isopropoxy-4-(methylsulfonyl)-2-nitrobenzene must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), and the methyl sulfone group (a singlet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR will provide signals for each unique carbon atom in the molecule, further confirming the structure.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the sulfone group (around 1320 and 1150 cm⁻¹), and the ether linkage.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable. It provides both retention time data for purity assessment and mass spectral data for identification.

Caption: A typical workflow for the purification and analysis of the target compound.

Conclusion

1-Isopropoxy-4-(methylsulfonyl)-2-nitrobenzene is a synthetically accessible compound with potential for further exploration in medicinal chemistry and materials science. This guide has provided a foundational understanding of its identity, properties, synthesis, and potential applications. Further empirical investigation is necessary to fully characterize this molecule and unlock its potential in various fields of scientific research.

References

Sources

The Enigmatic Molecule: Navigating the Research Landscape of C10H13NO5S

A critical analysis for researchers, scientists, and drug development professionals on the challenges and opportunities presented by the molecular formula C10H13NO5S.

The molecular formula C10H13NO5S represents a fascinating yet challenging starting point for in-depth scientific inquiry. While the precise molecular weight can be calculated, the absence of a commonly recognized trivial name or a single, prominent compound associated with this formula necessitates a broader, more strategic approach to its study. This guide provides a framework for researchers and drug development professionals to navigate the complexities of investigating a chemical entity defined solely by its elemental composition. The inherent ambiguity of a molecular formula, which can represent numerous structural isomers, underscores the critical importance of structural elucidation as the foundational step in any research endeavor.

Deconstructing the Molecular Formula: Theoretical Properties

A molecular formula provides the fundamental building blocks of a molecule. For C10H13NO5S, we can deduce the following core properties:

| Property | Value |

| Molecular Formula | C10H13NO5S |

| Molecular Weight | 275.28 g/mol |

| Elemental Composition | Carbon (C): 43.63%Hydrogen (H): 4.76%Nitrogen (N): 5.09%Oxygen (O): 29.06%Sulfur (S): 11.65% |

This data is invaluable for initial characterization, particularly in mass spectrometry analysis, where the exact mass can be used to confirm the presence of a compound with this formula in a sample.

The Isomeric Challenge: A Universe of Possibilities

A significant hurdle in studying a compound based solely on its molecular formula is the existence of isomers – molecules with the same formula but different structural arrangements. These structural differences can lead to vastly different physicochemical properties and biological activities. For C10H13NO5S, the number of potential isomers is substantial.

The journey from a molecular formula to a specific, biologically active compound is a multi-step process that requires a combination of analytical techniques and synthetic chemistry.

Figure 1: A generalized workflow for the elucidation of a specific chemical structure from a given molecular formula. This iterative process combines analytical techniques with synthetic chemistry to confirm the exact arrangement of atoms.

Potential Structural Motifs and Therapeutic Areas

While a specific compound cannot be identified, the elemental composition of C10H13NO5S suggests the potential presence of several important functional groups and structural motifs relevant to drug discovery. The presence of sulfur and nitrogen, for instance, is common in many pharmaceuticals. Potential structural classes could include, but are not limited to:

-

Sulfonamides: A key functional group in many antibacterial, diuretic, and anticonvulsant drugs.

-

Thiazole or Thiophene Derivatives: Heterocyclic rings containing sulfur that are present in a wide range of bioactive molecules.

-

Amino Acid Derivatives: The presence of nitrogen and oxygen suggests the possibility of modified amino acid structures, which could have roles in metabolic pathways.

The potential therapeutic applications are equally broad and would be entirely dependent on the specific three-dimensional structure of the isomer and its interaction with biological targets.

A Strategic Approach for a Researcher

For a scientist or drug development professional encountering a novel compound with the formula C10H13NO5S, a systematic approach is paramount.

Step-by-Step Protocol for Characterization

-

High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to determine the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Identify key functional groups (e.g., C=O, N-H, S=O) and chromophores.

-

Chiral Separation and Analysis: If the molecule is chiral, separate the enantiomers using chiral chromatography and characterize their individual properties.

-

Database Searching: Utilize chemical databases (e.g., SciFinder, Reaxys, PubChem) to search for known compounds with the same molecular formula and compare spectroscopic data.

-

Computational Chemistry: Employ computational modeling to predict possible structures and their spectroscopic properties to aid in the elucidation process.

Conclusion: From Ambiguity to Opportunity

The molecular formula C10H13NO5S represents a starting point on a journey of discovery. While it does not define a specific molecule, it presents an opportunity for novel chemical entity research. The true scientific endeavor lies in the meticulous process of structural elucidation, which unlocks the door to understanding the compound's properties, biological activity, and therapeutic potential. For researchers in drug development, the challenge of the unknown is coupled with the promise of discovering a novel therapeutic agent. The path forward requires a robust analytical and synthetic chemistry strategy to transform a simple molecular formula into a well-characterized compound with the potential to impact human health.

An In-depth Technical Guide on the Nomenclature of Isopropyl 2-mesyl-5-nitrophenyl ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nomenclature for the chemical compound Isopropyl 2-mesyl-5-nitrophenyl ether. It will deconstruct the name according to the International Union of Pure and Applied Chemistry (IUPAC) system, explore the rationale behind the naming conventions, and provide context through a proposed synthetic pathway and expected analytical characterization.

Deconstructing the Nomenclature: A Systematic Approach

The name "Isopropyl 2-mesyl-5-nitrophenyl ether" is a descriptive IUPAC-accepted name that precisely defines the molecule's structure. Let's break it down into its constituent parts to understand the hierarchy and placement of each functional group.

-

Parent Structure: The core of the molecule is a phenyl ether . An ether is an organic compound that contains an ether group — an oxygen atom connected to two alkyl or aryl groups. In this case, one group is a substituted phenyl ring, and the other is an isopropyl group.

-

Substituents on the Phenyl Ring: The phenyl ring is modified with two specific functional groups:

-

2-mesyl: A "mesyl" group is a common abbreviation for a methanesulfonyl group (CH₃SO₂-). According to IUPAC nomenclature, when this group is a substituent, it is named as "methylsulfonyl". However, "mesyl" is a widely accepted and used term in the scientific community. The "2-" indicates its position on the phenyl ring relative to the ether linkage.

-

5-nitro: A "nitro" group (-NO₂) is attached to the fifth carbon of the phenyl ring.

-

-

The Ether Linkage: The "isopropyl" group ( (CH₃)₂CH- ) is the other part of the ether, connected to the phenyl ring through the oxygen atom.

IUPAC Naming Priority

The IUPAC has established a set of priority rules for functional groups to ensure consistent and unambiguous naming of organic molecules.[1][2] For "Isopropyl 2-mesyl-5-nitrophenyl ether," the ether group is considered the principal functional group, and the other groups are treated as substituents.

According to the established priority of functional groups, ethers themselves do not have a specific suffix in the same way that carboxylic acids (-oic acid) or alcohols (-ol) do.[3][4] Instead, the smaller alkyl or aryl group is named as an "alkoxy" or "aryloxy" substituent. However, in this case, the name is constructed as a "phenyl ether," with the substituents on the phenyl ring being named and numbered.

The nitro group and the mesyl group are always treated as prefixes in IUPAC nomenclature.[5] Therefore, their positions are indicated by numbers on the phenyl ring. The numbering of the ring starts from the carbon atom attached to the ether oxygen, and proceeds in the direction that gives the substituents the lowest possible locants.

Visualizing the Structure

The systematic name directly translates to a unique chemical structure.

Caption: Chemical structure of Isopropyl 2-mesyl-5-nitrophenyl ether.

Synthesis and Characterization: A Hypothetical Approach

Given the structure, a plausible synthetic route for Isopropyl 2-mesyl-5-nitrophenyl ether can be proposed. This provides valuable context for researchers in drug development and process chemistry. A common strategy would involve the synthesis of a substituted phenol followed by etherification.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 2-mesyl-5-nitrophenol. The synthesis could proceed as follows:

-

Nitration of a suitable starting material: One could start with a commercially available cresol and introduce the nitro group. For example, the nitration of o-cresol can be a starting point, though this often leads to a mixture of isomers that would require separation.[6] A more controlled synthesis might involve starting with 2-methyl-5-nitroaniline, which can be diazotized and then hydrolyzed to 2-methyl-5-nitrophenol.[7][8]

-

Introduction of the mesyl group: The hydroxyl group of the phenol can be protected, followed by a reaction to introduce the mesyl group. Alternatively, a nucleophilic aromatic substitution reaction could be employed on a suitable precursor.

-

Williamson Ether Synthesis: The final step would likely be a Williamson ether synthesis. The synthesized 2-mesyl-5-nitrophenol would be deprotonated with a base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane).[7] Nitrophenyl alkyl ethers are important intermediates in the synthesis of dyes and other fine chemicals.[9]

Caption: Proposed synthetic workflow for Isopropyl 2-mesyl-5-nitrophenyl ether.

Expected Analytical Data

The successful synthesis of Isopropyl 2-mesyl-5-nitrophenyl ether would be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the region of 7-8 ppm, showing characteristic splitting patterns based on their coupling. - A septet for the isopropyl CH proton around 4.5-5.0 ppm. - A doublet for the isopropyl CH₃ protons around 1.3-1.5 ppm. - A singlet for the mesyl CH₃ protons around 3.0-3.5 ppm. |

| ¹³C NMR | - Distinct signals for the six aromatic carbons, with those attached to the nitro and mesyl groups being significantly shifted. - Signals for the isopropyl carbons. - A signal for the mesyl carbon. |

| IR Spectroscopy | - Characteristic peaks for the C-O-C ether linkage (~1250-1000 cm⁻¹). - Strong asymmetric and symmetric stretching vibrations for the NO₂ group (~1550-1500 and 1350-1300 cm⁻¹). - Strong absorptions for the S=O stretching of the sulfone group (~1350-1300 and 1160-1120 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the isopropyl group and the nitro group. |

Applications and Significance

While the specific applications of Isopropyl 2-mesyl-5-nitrophenyl ether are not widely documented, compounds with similar structural motifs are of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: Nitrophenyl ethers are versatile intermediates in the synthesis of pharmaceuticals.[10] The nitro group can be readily reduced to an amine, which can then be further functionalized. The mesyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

-

Materials Science: The presence of the polar nitro and mesyl groups, combined with the aromatic ring, suggests potential applications in the development of novel materials with specific electronic or optical properties. For instance, some nitrophenyl ethers are used as plasticizers and in the formulation of specialty coatings.[11]

Conclusion

The nomenclature of "Isopropyl 2-mesyl-5-nitrophenyl ether" is a clear and systematic representation of its chemical structure, following the established rules of IUPAC. Understanding the deconstruction of this name provides a logical framework for identifying the parent structure and the nature and location of its substituents. While this specific compound may not be extensively studied, its structural components suggest a range of potential applications, particularly as an intermediate in the synthesis of more complex molecules for the pharmaceutical and materials science industries. The proposed synthetic pathway and expected analytical data provide a practical guide for researchers interested in the synthesis and characterization of this and related compounds.

References

- Quora. (2024, March 6). What is the order of priority for organic functional groups? [Online forum post].

- Master Organic Chemistry. (2011, February 14).

- PrepChem.com. Synthesis of 2-methyl-5-nitrophenol.

- eGPAT. (2017, August 8).

- Chemistry LibreTexts. (2020, May 21). 18.

- KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- Benchchem.

- Benchchem. Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol.

- Chem-Impex. 4-Nitrophenyl phenyl ether.

- ChemicalBook. 2-NITROPHENYL OCTYL ETHER | 37682-29-4.

- ChemicalBook. 2-Methyl-5-nitrophenol synthesis.

- MilliporeSigma. 2-Nitrophenyl octyl ether 99 37682-29-4.

- US EPA. (2023, November 1). Methanesulfonyl chloride - Substance Details - SRS.

- ChemBK. Ethyl p-nitrophenyl ether.

- Wikipedia. Methanesulfonyl chloride.

- Study.com.

- PubChem. Methanesulfonyl chloride | CH3ClO2S | CID 31297.

- Google Patents.

- Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.

- NIST WebBook. Methanesulfonyl chloride.

- PubChem. 2-Isopropyl-5-nitrophenol | C9H11NO3 | CID 18980071.

- PubChem. (2-Methylphenyl) methanol, isopropyl ether | C11H16O | CID 11819375.

- Santa Cruz Biotechnology. Isopropyl 2-Isopropylphenyl Ether | CAS 14366-59-7 | SCBT.

- PubChem. Isopropyl 2-isopropylphenyl ether | C12H18O | CID 13531071.

- PubChem. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108.

- PubChemLite. 2-[3-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-2-(4-nitrophenyl)-4-oxo-thiazolidin-5-yl]acetic acid.

- ChemicalBook. 5-isopropyl-2-nitrophenol synthesis.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. egpat.com [egpat.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-NITROPHENYL OCTYL ETHER | 37682-29-4 [chemicalbook.com]

Safety data sheet (SDS) for 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

An In-depth Technical Guide to the Safety Profile of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene

Introduction: A Molecule Defined by its Moieties

2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene is a complex aromatic compound whose safety profile is dictated by the interplay of its three core functional groups: the nitrobenzene ring, the methanesulfonyl (sulfone) group, and the isopropoxy ether group. The nitroaromatic component is the primary driver of toxicological concern, a class of compounds known for significant health hazards.[1][2] The sulfone group imparts chemical stability, while the isopropoxy group may influence the compound's metabolic pathway and physical properties.[3] This guide provides a comprehensive analysis of the inferred hazards, handling protocols, and emergency procedures necessary for the safe utilization of this molecule in a research and development setting.

Part 1: Compound Identification and Inferred Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. While experimental data for this specific molecule is scarce, we can infer its characteristics based on its structure.

-

Chemical Structure:

-

IUPAC Name: 1-isopropoxy-2-(methylsulfonyl)-4-nitrobenzene

-

Molecular Formula: C₁₀H₁₃NO₅S

-

Molecular Weight: 259.28 g/mol

-

The structure combines a highly polar nitro group and a sulfone group with a more nonpolar isopropoxy group, suggesting moderate solubility in a range of organic solvents and low solubility in water.

| Property | Inferred Value/Characteristic | Rationale / Analogous Compound Data |

| Appearance | Pale yellow to brown solid or oil | Nitroaromatic compounds are typically colored yellow due to the nitro group chromophore.[4] |

| Odor | Faint, possibly resembling bitter almonds or shoe polish | Characteristic odor of many nitrobenzene derivatives.[4] |

| Boiling Point | > 200 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. Nitroaromatics can be thermally unstable. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | Based on the combined polar (nitro, sulfone) and non-polar (aromatic ring, isopropoxy) nature of the molecule. |

Part 2: Hazard Identification and Toxicological Analysis

The primary hazards associated with this compound are derived from the nitrobenzene core, which is a well-documented toxicophore.

Inferred GHS Classification

Based on data for nitrobenzene and related compounds, the following GHS classification should be assumed:

-

Pictograms:

-

Health Hazard

-

Skull and Crossbones

-

Exclamation Mark

-

Environment

-

-

Signal Word: Danger

-

Inferred Hazard Statements:

Toxicological Profile: A Deconstruction of Hazards

-

Acute Toxicity & Methemoglobinemia: The most immediate and severe risk of exposure to nitroaromatic compounds is methemoglobinemia.[1][2] This condition occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the blood unable to transport oxygen effectively.[1] Symptoms can be delayed and include headache, dizziness, fatigue, and a characteristic blue or gray discoloration of the skin and lips (cyanosis).[4] High concentrations can lead to respiratory distress, collapse, and death.[4] This toxicity is a concern via all routes of exposure: inhalation, ingestion, and especially dermal absorption, as nitroaromatics are readily absorbed through the skin.[8]

-

Organ Toxicity and Chronic Effects: Repeated or prolonged exposure to nitrobenzene derivatives can cause significant organ damage. The primary targets are the blood (anemia), liver, and kidneys.[2][4] Testicular damage and impaired fertility are also significant risks associated with this class of compounds.[7]

-

Carcinogenicity: Nitrobenzene is classified as a potential human carcinogen, having been shown to cause tumors in the lung, thyroid, liver, and kidney in animal studies.[4] Therefore, 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene should be handled as a suspected carcinogen with extreme caution.

-

Influence of Substituents:

-

Methanesulfonyl Group: The sulfone group (–SO₂) is generally stable and resistant to metabolic oxidation or reduction under mild conditions.[9] Its primary hazard contribution is the potential to release toxic sulfur oxides (SOx) upon combustion.

-

Isopropoxy Group: The metabolic pathway of the isopropoxy group is crucial. While the parent nitroaromatic ring is the source of toxicity, metabolism of the alkyl side-chain can sometimes be a detoxification pathway.[3] However, some studies on isopropylated phosphates have noted liver and adrenal effects in animal studies, suggesting the substituent is not entirely benign.[10]

-

Part 3: Protocols for Safe Handling, Storage, and Emergency Response

Given the severe inferred hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent exposure through any route.

| PPE Category | Specification | Rationale |

| Hand Protection | Butyl rubber or Viton gloves.[4][11] Double-gloving is recommended. | Nitroaromatics have high dermal absorption potential. These materials offer excellent resistance. Check manufacturer's compatibility data. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[12][13] | Protects against splashes of the compound or solvents, which can be rapidly absorbed and cause severe irritation. |

| Skin/Body Protection | Flame-retardant lab coat, chemically resistant apron, and full-length trousers.[11] | Prevents skin contact and protects from potential ignition sources. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if handling outside of a certified chemical fume hood or if aerosols may be generated.[8][14] | Protects against inhalation of toxic vapors or dust. |

Workflow for Safe Handling and Storage

Caption: Workflow for Preparation, Safe Handling, and Storage.

Storage Specifics:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15]

-

Keep containers tightly closed and clearly labeled.

-

Store in a designated flammable liquids or toxics storage cabinet.

-

Incompatible Materials: Segregate from strong oxidizing agents, strong reducing agents, strong acids, strong bases, and amines.[1][16][17] Contact with these can lead to violent reactions or decomposition.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical to mitigate harm.

Caption: Decision workflow for responding to chemical spills.

First-Aid Measures (Assume Worst-Case Scenario):

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note to Physician: The primary risk is methemoglobinemia, which may have a delayed onset of 1-4 hours.[8] Monitor methemoglobin levels. Treatment with methylene blue may be indicated.

Part 4: Disposal Considerations

This compound must be treated as a regulated hazardous waste from its point of generation.

-

Waste Classification: The waste should be classified as toxic and potentially reactive. Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for proper waste determination.[18]

-

Disposal Method: Do not dispose of down the drain or in regular trash.[15] The recommended method for nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[15] This ensures complete destruction of the toxic organic structure.

-

Procedure:

-

Collect all waste (including contaminated consumables like gloves and absorbent materials) in a dedicated, labeled, and sealed container for "Halogenated or Nitro-Aromatic Organic Waste."[15]

-

Store the waste container in a designated satellite accumulation area.

-

Contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.[15] Ensure all manifest paperwork is completed accurately.[19]

-

Part 5: Experimental Protocol: Synthesis with Integrated Safety

A plausible synthesis of 2-Isopropoxy-1-methanesulfonyl-4-nitrobenzene could be achieved via a two-step process involving nucleophilic aromatic substitution followed by oxidation. This protocol is illustrative and must be adapted and validated by the end-user.

Synthesis Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution

-

Safety Prelude: This step involves a strong base and a nitroaromatic compound. Perform all operations within a certified chemical fume hood. Ensure full PPE is worn.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare sodium isopropoxide by carefully adding sodium metal (1.1 eq) to anhydrous isopropanol under a nitrogen atmosphere. Allow the sodium to react completely.

-

Reaction: Dissolve 2-Fluoro-1-methanesulfonyl-4-nitrobenzene (1.0 eq) in anhydrous isopropanol and add it dropwise to the sodium isopropoxide solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cooldown: Allow the mixture to cool to room temperature.

Step 2: Workup and Extraction

-

Safety Prelude: This step involves handling potentially acidic or basic aqueous solutions and flammable organic solvents.

-

Quenching: Carefully pour the cooled reaction mixture into a beaker of cold water.

-

Neutralization: If necessary, neutralize the solution to pH ~7 with dilute HCl.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Safety Prelude: Column chromatography involves flammable solvents under positive pressure. Ensure the setup is secure and performed in a fume hood.

-

Chromatography: Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

Conclusion